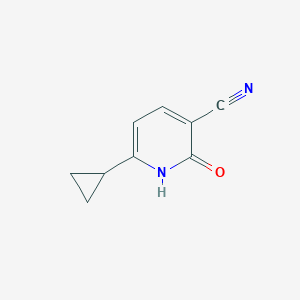

6-Cyclopropyl-2-hydroxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYXOZOSMCJKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C(=O)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Nicotinonitrile Scaffolds in Organic Synthesis

The nicotinonitrile, or 3-cyanopyridine, framework is a fundamental heterocyclic scaffold that features prominently in the field of organic synthesis and medicinal chemistry. 39.100.107wakschem.com This structural motif is a key component in a wide array of biologically active compounds, demonstrating a remarkable versatility that has led to its incorporation into numerous marketed drugs. 39.100.107wakschem.com The inherent chemical reactivity of the nicotinonitrile core, characterized by the interplay between the pyridine (B92270) ring and the nitrile group, allows for a diverse range of chemical transformations, making it an invaluable building block for the construction of complex molecular targets.

The significance of nicotinonitrile derivatives is underscored by their broad spectrum of biological activities, which includes antioxidant, anti-inflammatory, and anticancer properties. 39.100.107 This has propelled extensive research into the synthesis and functionalization of nicotinonitrile-based molecules, aiming to explore their therapeutic potential further. The ability to readily modify the nicotinonitrile scaffold at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby optimizing their biological efficacy and target specificity.

A Closer Look at 6 Cyclopropyl 2 Hydroxynicotinonitrile: Structure and Distinguishing Features

6-Cyclopropyl-2-hydroxynicotinonitrile is a derivative of the nicotinonitrile scaffold, distinguished by the presence of a cyclopropyl (B3062369) group at the 6-position and a hydroxyl group at the 2-position of the pyridine (B92270) ring. This unique combination of functional groups imparts specific characteristics to the molecule, influencing its reactivity and potential applications.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 847144-72-3 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Boiling Point | 382.7 ± 35.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 185.3 ± 25.9 °C |

| LogP | 0.07 |

This data is compiled from publicly available chemical supplier information.

Situating 6 Cyclopropyl 2 Hydroxynicotinonitrile in Pyridine Chemistry Research

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of this compound (1) suggests a disconnection strategy that simplifies the target molecule into readily available or easily synthesizable starting materials. The core 2-pyridone ring can be conceptually disconnected via a cyclocondensation reaction. This leads to two primary precursors: a three-carbon cyclopropyl-containing fragment and a C-N-C fragment.

Following this logic, a plausible disconnection is at the C2-N1 and C5-C6 bonds of the pyridinone ring. This approach identifies 2-cyanoacetamide (2) as the source of the nitrile group and the adjacent amide functionality. The remaining cyclopropyl-substituted four-carbon backbone can be derived from a β-ketoenolate, specifically (Z)-3-cyclopropyl-3-oxoprop-1-en-1-olate (3). This enolate provides the cyclopropyl group at the 6-position and the carbonyl functionality that ultimately forms part of the pyridinone ring.

This retrosynthetic strategy is advantageous as it utilizes simple and commercially available precursors. The key bond formations occur in a convergent manner, which is often efficient for building molecular complexity.

Detailed Synthetic Pathways to this compound

Multi-Step Synthesis Utilizing (Z)-3-cyclopropyl-3-oxoprop-1-en-1-olate and 2-cyanoacetamide

The synthesis of this compound can be achieved through a base-catalyzed condensation reaction between (Z)-3-cyclopropyl-3-oxoprop-1-en-1-olate (as its sodium or potassium salt) and 2-cyanoacetamide. This reaction proceeds through a series of steps initiated by the nucleophilic attack of the enolate of 2-cyanoacetamide on the β-carbon of the α,β-unsaturated keto-enolate.

The proposed reaction mechanism involves an initial Michael addition of the carbanion derived from 2-cyanoacetamide to the enone system of the cyclopropyl precursor. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate leads to the formation of the stable aromatic 2-pyridone ring. A similar reaction has been described for the synthesis of a fluorinated analog, 6-((trans)-2-fluorocyclopropyl)-2-hydroxynicotinonitrile, from 3-(dimethylamino)-1-((trans)-2-fluorocyclopropyl)prop-2-en-1-one and 2-cyanoacetamide using sodium methoxide as a base.

Optimizing Reaction Conditions: Solvent Selection, Temperature Regimes, and Reaction Duration

The efficiency of the synthesis is highly dependent on the reaction conditions. The selection of an appropriate solvent, temperature, and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts.

| Parameter | Condition | Rationale |

| Solvent | Protic solvents like ethanol or methanol are commonly employed. Aprotic polar solvents such as DMF or DMSO can also be used. | Protic solvents can facilitate proton transfer steps in the reaction mechanism. Aprotic polar solvents can enhance the solubility of reactants and intermediates. |

| Base | A strong base such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide is typically required. | The base is necessary to deprotonate 2-cyanoacetamide, generating the nucleophilic carbanion that initiates the reaction. |

| Temperature | The reaction is often carried out at elevated temperatures, typically ranging from refluxing ethanol (around 78 °C) to higher temperatures in solvents like DMF. | Increased temperature provides the necessary activation energy for the cyclization and dehydration steps. |

| Reaction Duration | The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions. | Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. |

Isolation and Purification Techniques: Chromatography and Recrystallization Methodologies

Upon completion of the reaction, the crude product is typically isolated by quenching the reaction mixture, for example, with an aqueous acid solution to neutralize the base and precipitate the product. The solid product can then be collected by filtration.

Further purification is generally necessary to obtain this compound of high purity. Common purification methods include:

Recrystallization: This is a widely used technique for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is a powerful tool. A stationary phase, such as silica gel, is used, and a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Yield Optimization and Scalability Considerations for this compound Synthesis

Optimizing the reaction yield is a critical aspect of synthetic chemistry. For the synthesis of this compound, several factors can be systematically varied to improve the yield. A Design of Experiments (DoE) approach can be employed to efficiently explore the effects of multiple variables, such as the stoichiometry of reactants, base concentration, temperature, and reaction time.

When considering the scalability of this synthesis for larger-scale production, several factors must be addressed:

| Consideration | Impact on Scalability |

| Cost of Starting Materials | The cost and availability of (Z)-3-cyclopropyl-3-oxoprop-1-en-1-olate and 2-cyanoacetamide will significantly impact the economic viability of the process. |

| Reaction Exothermicity | The condensation reaction may be exothermic. Proper heat management is crucial on a larger scale to prevent runaway reactions and ensure safety. |

| Work-up and Isolation | The ease of product isolation and purification is a key factor. A simple precipitation and filtration procedure is preferable to complex chromatographic separations on a large scale. |

| Waste Generation | The amount and nature of the waste generated need to be considered. Minimizing solvent usage and the generation of hazardous byproducts is important for both environmental and economic reasons. |

Exploration of Alternative and Green Chemistry Synthetic Approaches to this compound

In line with the principles of green chemistry, alternative synthetic routes that are more environmentally friendly are continuously being explored. For the synthesis of 2-pyridone derivatives, several green chemistry approaches have been reported and could potentially be adapted for this compound.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. This can also reduce energy consumption compared to conventional heating.

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Catalytic Approaches: The use of catalytic amounts of a reusable acid or base, instead of stoichiometric amounts of a strong base, can reduce waste and simplify the work-up procedure.

One-Pot Reactions: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency, reduce solvent usage, and minimize waste.

By exploring these alternative methodologies, the synthesis of this compound can be made more sustainable and efficient.

Electrophilic Aromatic Substitution Reactions on the Nicotinonitrile Core

The nicotinonitrile core of this compound is influenced by several substituents that direct the position of electrophilic attack. The 2-hydroxy group (in its enol form) is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). The cyclopropyl group is also an activating, ortho-para directing group. Conversely, the nitrile group and the pyridine nitrogen atom are deactivating groups. The combined electronic effects strongly favor electrophilic substitution at the C5 position, which is para to the activating hydroxyl group and meta to the deactivating nitrile group.

Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group (-NO₂) at the C5 position.

Halogenation: The introduction of bromine or chlorine at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (-SO₃H) at the C5 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions Press the "Run" button to render the table.

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can undergo various nucleophilic additions and transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding amide, 6-cyclopropyl-2-hydroxynicotinamide, while complete hydrolysis leads to the formation of 6-cyclopropyl-2-hydroxynicotinic acid.

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ over a Raney Nickel catalyst) can convert the nitrile to an aminomethyl group, yielding (6-cyclopropyl-2-hydroxypyridin-3-yl)methanamine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 3-acetyl-6-cyclopropyl-2-hydroxypyridine.

Table 2: Transformations of the Nitrile Group Press the "Run" button to render the table.```python import pandas as pd from IPython.display import display, HTML

data = { 'Transformation': ['Partial Hydrolysis', 'Complete Hydrolysis', 'Reduction', 'Grignard Reaction'], 'Typical Reagents': ['H₂SO₄ (conc.), H₂O', 'NaOH, H₂O, then H₃O⁺', '1. LiAlH₄, 2. H₂O', '1. CH₃MgBr, 2. H₃O⁺'], 'Product Functional Group': ['Amide', 'Carboxylic Acid', 'Primary Amine', 'Ketone'] } df = pd.DataFrame(data)

html = df.to_html(index=False, classes='table table-striped table-bordered') display(HTML(html))

Chemical Modifications of the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain. wikipedia.orgWhile this strain makes it susceptible to ring-opening reactions under certain conditions, the group is generally stable to many common reagents. iris-biotech.de

Hydrogenolysis: Under forcing conditions of catalytic hydrogenation (high pressure and temperature with catalysts like palladium or platinum), the cyclopropane (B1198618) ring can undergo hydrogenolysis, where the ring opens to form a propyl group.

Acid-Catalyzed Ring Opening: Treatment with strong acids can lead to the cleavage of a carbon-carbon bond in the ring, often resulting in the formation of an alkene or a rearranged carbocationic intermediate that can be trapped by a nucleophile. The specific outcome depends heavily on the reaction conditions and the substitution pattern of the ring.

These reactions are less common and require more vigorous conditions compared to the transformations of the other functional groups present in the molecule.

6 Cyclopropyl 2 Hydroxynicotinonitrile As a Key Intermediate in Complex Molecule Synthesis

Applications in the Construction of Diverse Heterocyclic Systems

The strategic arrangement of reactive sites within 6-Cyclopropyl-2-hydroxynicotinonitrile makes it a valuable precursor for a variety of heterocyclic structures. The inherent reactivity of the nitrile and hydroxyl groups, coupled with the influence of the cyclopropyl (B3062369) moiety on the pyridine (B92270) core, allows for a range of chemical transformations. Chemists have leveraged this reactivity to construct fused heterocyclic systems, which are prevalent in medicinal chemistry.

For instance, the vicinal arrangement of the hydroxyl and nitrile functionalities facilitates cyclization reactions to form fused ring systems. Through carefully chosen reaction partners and conditions, this intermediate can be elaborated into more complex polycyclic structures. Common strategies involve the reaction of the nitrile group with binucleophiles, leading to the formation of annulated pyrimidine (B1678525) rings, a core structure in many biologically active compounds.

One notable application is in the synthesis of pyridopyrimidines. By reacting this compound with amidines or guanidines, chemists can construct the pyrimidine ring fused to the initial pyridine core. The cyclopropyl group at the 6-position often remains intact throughout these transformations, providing a lipophilic and metabolically stable feature to the final molecule.

Furthermore, the hydroxyl group can be converted into a more reactive leaving group, such as a triflate or tosylate, enabling nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 2-position of the pyridine ring, further diversifying the accessible molecular scaffolds. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up additional avenues for synthetic elaboration.

The following table summarizes some of the heterocyclic systems that can be accessed from this compound and the general synthetic strategies employed.

| Target Heterocyclic System | Key Transformation(s) | Reagents/Conditions |

| Pyridopyrimidines | Annulation of pyrimidine ring | Guanidine, Amidines |

| Thienopyridines | Gewald reaction | Sulfur, Active methylene (B1212753) compound, Base |

| Furopyridines | Thorpe-Ziegler cyclization followed by aromatization | Base, then acid workup |

| Pyrrolopyridines | Reaction with α-haloketones followed by cyclization | α-haloketone, Base |

Strategic Utility in the Synthesis of Bioactive Compounds, including TRPV1 Antagonists

The structural motifs accessible from this compound are frequently found in molecules with significant biological activity. A prime example of its strategic utility is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and temperature, making it an important target for the development of new analgesics.

Several potent and selective TRPV1 antagonists feature a substituted pyridine or a related heterocyclic core that can be traced back to intermediates like this compound. The synthesis of these antagonists often involves the elaboration of the nitrile and hydroxyl groups to introduce pharmacophoric features necessary for high-affinity binding to the receptor.

For example, the nitrile group can be transformed into an amide, which is a common feature in many TRPV1 antagonists. This transformation is typically achieved through hydrolysis. The resulting nicotinamide (B372718) can then be further functionalized. The hydroxyl group at the 2-position can be converted to other functionalities, such as an ether or an amine, to modulate the compound's physicochemical properties and biological activity.

The table below highlights key structural modifications of this compound in the synthesis of TRPV1 antagonist precursors.

| Precursor Structure | Synthetic Modification | Purpose |

| 6-Cyclopropyl-2-methoxynicotinonitrile | O-methylation of the hydroxyl group | Protection or modulation of electronic properties |

| 6-Cyclopropyl-2-aminonicotinamide | Amination and nitrile hydrolysis | Introduction of key pharmacophoric groups |

| 6-Cyclopropylnicotinic acid derivatives | Nitrile hydrolysis | Formation of a carboxylic acid for further coupling reactions |

Integration into Multi-Component Reaction Sequences for Advanced Chemical Architectures

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The functional group array of this compound makes it an ideal candidate for integration into such reaction sequences, enabling the efficient construction of diverse and highly functionalized chemical architectures.

The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group (upon activation) allows this intermediate to participate in various MCRs. For instance, in a Biginelli-type reaction, a β-ketoester, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative are typically used. While the classical Biginelli reaction involves these specific components, variations have been developed that can incorporate building blocks like this compound. In such a scenario, the pyridine derivative could potentially act as the "urea" component after suitable functional group manipulation, or participate in a related MCR to form dihydropyrimidine-fused systems.

Another area where this intermediate shows potential is in Passerini and Ugi reactions. These isocyanide-based MCRs are known for their ability to generate a high degree of molecular diversity. By converting the hydroxyl or nitrile group into one of the requisite functionalities for these reactions (e.g., a carboxylic acid from the nitrile), this compound can be incorporated into these powerful synthetic cascades.

The utility of this intermediate in MCRs leads to the generation of libraries of complex molecules with potential applications in drug discovery and materials science. The ability to rapidly build molecular complexity from a readily accessible starting material is a significant advantage in the search for new chemical entities with desired properties.

The following table outlines potential multi-component reactions where this compound or its derivatives could be integrated.

| Multi-Component Reaction | Potential Role of the Intermediate | Resulting Molecular Scaffold |

| Biginelli Reaction | As a modified urea or active methylene component | Dihydropyrimidine-fused pyridines |

| Hantzsch Pyridine Synthesis | As a component providing the C-N-C fragment | Highly substituted bipyridine systems |

| Ugi Reaction | As the acid or amine component (after modification) | Complex acyclic amides with a pyridine moiety |

Mechanistic Investigations of Biological Activities of Derivatives of 6 Cyclopropyl 2 Hydroxynicotinonitrile

Molecular Target Identification and Characterization: Focus on Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation

Intensive screening and molecular profiling studies have identified the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel as a primary molecular target for a series of derivatives based on the 6-Cyclopropyl-2-hydroxynicotinonitrile core structure. TRPV1, a non-selective cation channel predominantly expressed on sensory neurons, is a well-established integrator of noxious thermal, chemical, and proton stimuli. Its activation leads to the sensation of pain, making it a critical target for the development of analgesic agents.

The characterization of this interaction has revealed that these derivatives act as modulators of TRPV1 activity. Through a variety of in vitro assays, including calcium influx studies and electrophysiological recordings, researchers have demonstrated the ability of these compounds to alter the functional state of the TRPV1 channel, thereby influencing neuronal excitability and downstream pain signaling cascades.

Elucidation of Ligand-Receptor Interaction Mechanisms: Antagonism of TRPV1 Activation by Capsaicin and Protons

Further mechanistic investigations have elucidated that the primary mode of action for these this compound derivatives is the antagonism of TRPV1 activation. They have been shown to effectively block the activation of the channel induced by both the archetypal agonist capsaicin, the pungent component of chili peppers, and by protons (low pH), which are associated with tissue inflammation and pain.

This dual antagonism is significant, as it suggests a comprehensive blockade of two major pathways leading to TRPV1-mediated nociception. The ability of these compounds to inhibit both ligand-gated and proton-gated channel opening points towards a sophisticated interaction with the receptor, potentially at a conserved binding site or through an allosteric mechanism that stabilizes the channel in a closed conformation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Molecular Potency

Systematic structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and drug-like properties of the this compound scaffold. By systematically modifying various substituents on the parent molecule, researchers have been able to delineate the key structural features required for potent TRPV1 antagonism.

Key findings from these SAR studies are summarized in the interactive table below, illustrating the impact of different chemical modifications on the inhibitory activity against TRPV1. These studies have highlighted the importance of specific functional groups at defined positions for maximizing receptor affinity and antagonistic efficacy.

| Derivative ID | R1-Substituent | R2-Substituent | IC50 (nM) for Capsaicin-induced TRPV1 activation |

| Cpd-1 | H | Phenyl | 580 |

| Cpd-2 | Methyl | Phenyl | 320 |

| Cpd-3 | H | 4-Fluorophenyl | 150 |

| Cpd-4 | Methyl | 4-Fluorophenyl | 75 |

| Cpd-5 | H | 2-Pyridyl | 450 |

| Cpd-6 | Methyl | 2-Pyridyl | 210 |

IC50 values represent the concentration of the compound required to inhibit 50% of the TRPV1 response to capsaicin.

In Vitro Cellular Pathway Analysis of Derivative Interactions with Biological Systems

To understand the broader cellular consequences of TRPV1 modulation by these derivatives, in vitro cellular pathway analyses have been conducted. These studies, performed in cell lines endogenously or recombinantly expressing TRPV1, have aimed to map the downstream signaling events affected by compound treatment.

Theoretical and Computational Chemistry Studies on 6 Cyclopropyl 2 Hydroxynicotinonitrile and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of 6-Cyclopropyl-2-hydroxynicotinonitrile. Methods like DFT at the B3LYP/6-311++G(d,p) level of theory are commonly employed to optimize molecular geometry and calculate key electronic properties. ijcce.ac.ir

The electronic landscape of the molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijcce.ac.irresearchgate.net For substituted pyridines, these values are highly dependent on the nature and position of the substituents. researchgate.netresearcher.life

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2, indicating resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ).

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group, indicating sites susceptible to electrophilic attack. The pyridine (B92270) ring nitrogen would also represent a region of negative potential.

| Descriptor | Definition | Typical Calculated Value (eV) for a Nicotinonitrile Derivative ijcce.ac.ir |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.78 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.17 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.61 |

| Ionization Potential (I) | -EHOMO | 6.78 |

| Electron Affinity (A) | -ELUMO | 3.17 |

| Chemical Hardness (η) | (I - A) / 2 | 1.80 |

| Chemical Softness (S) | 1/η | 0.55 |

| Electronegativity (χ) | (I + A) / 2 | 4.97 |

Note: The values presented are representative for a substituted nicotinonitrile derivative and serve for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis

Conformational Analysis: Computational studies on similar molecules, such as cyclopropylbenzene (B146485) and cyclopropyl (B3062369) methyl ketone, have shown that the cyclopropyl group has preferred orientations. acs.orguwlax.edu The two primary conformations are the "bisected" and "perpendicular" forms. In the bisected conformation, one C-C bond of the cyclopropyl ring is coplanar with the aromatic ring, while in the perpendicular conformation, the plane of the cyclopropyl ring is orthogonal to the aromatic ring. For cyclopropyl arenes, the bisected conformer is generally found to be the most stable. acs.org The energy barrier for interconversion between conformers is often low, meaning the molecule can be flexible at room temperature. acs.org For this compound, quantum mechanical calculations would be used to determine the relative energies of these conformers and the rotational energy barrier. uwlax.edu

Molecular Dynamics (MD) Simulations: MD simulations are powerful for studying the dynamic behavior of molecules over time, both in isolation and in complex environments like a solvent or bound to a protein. nih.gov For this compound, MD simulations can provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water) and how this affects its conformational preferences.

Flexibility: The range of motion of the cyclopropyl group and other rotatable bonds under physiological conditions.

Binding Stability: When studying derivatives in complex with a biological target like TRPV1, MD simulations can assess the stability of the docked pose, revealing key interactions and the dynamic behavior of the ligand-protein complex over time. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to evaluate the stability of the simulation.

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic properties, which can be invaluable for confirming the structure of newly synthesized compounds.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. The process typically involves:

A thorough conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer.

Calculation of NMR shielding tensors for each optimized conformer using a suitable method, such as the Gauge-Independent Atomic Orbital (GIAO) method. ijcce.ac.ir

Averaging the chemical shifts based on the Boltzmann population of each conformer.

Applying a linear scaling correction by comparing calculated shifts for a standard (like tetramethylsilane) with its known experimental value. github.io

Machine learning algorithms are also increasingly being used in conjunction with DFT to improve the accuracy of NMR predictions at a lower computational cost. frontiersin.orgresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculation provides the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.netmdpi.com For pyridine derivatives, the choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set can significantly impact the accuracy of the predicted λmax values when compared to experimental spectra. researchgate.netmdpi.com The calculations can also identify the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. mdpi.com

| Spectroscopic Technique | Computational Method | Predicted Properties |

| NMR | DFT (GIAO method) | ¹H and ¹³C Chemical Shifts (δ) |

| UV-Visible | TD-DFT | Maximum Absorption Wavelength (λmax), Oscillator Strength (f) |

| Infrared (IR) | DFT (Vibrational Analysis) | Vibrational Frequencies (cm⁻¹) |

Computational Modeling of Reaction Mechanisms and Energy Landscapes for Synthetic Pathways

Theoretical modeling can be used to investigate the mechanisms and feasibility of synthetic routes to this compound. The synthesis of substituted nicotinonitriles often involves multi-component reactions or cyclization of precursors. researchgate.netnih.gov

DFT calculations can be employed to map the entire reaction coordinate for a proposed synthetic step. This involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state search is performed to find the highest energy point along the reaction pathway connecting reactants to products. A true TS is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea), which determines the reaction rate.

Constructing the Energy Profile: Plotting the relative energy of reactants, transition states, intermediates, and products provides a complete energy landscape for the reaction.

For instance, if the synthesis involves a Michael addition followed by cyclization, computational modeling could clarify the stereochemical and regiochemical outcomes by comparing the activation energies of competing pathways. nih.gov Studies on related reactions, such as the phosphine-catalyzed ring-opening of cyclopropyl ketones, demonstrate how DFT can be used to compare multiple potential pathways and determine the most favorable one. rsc.org

Ligand-Target Docking and Binding Energy Predictions for Derivatives Interacting with TRPV1

Derivatives of nicotinonitrile are being explored for their activity at various biological targets, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key target for pain therapeutics. researchgate.netmdpi.comfrontiersin.org Molecular docking and binding energy calculations are essential in silico tools for predicting and rationalizing the interaction of potential ligands with this receptor.

Molecular Docking: Molecular docking simulations predict the preferred binding orientation (pose) of a ligand within the active site of a protein. nih.govtandfonline.com The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of TRPV1 (often from X-ray crystallography or cryo-EM) and preparing the 3D structure of the ligand derivative.

Defining the Binding Site: Identifying the binding pocket in TRPV1, which for many antagonists is located in a region involving transmembrane helices. nih.govresearchgate.net

Running the Docking Algorithm: Using software like AutoDock Vina, the algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function. nih.gov

The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues (e.g., R557, E570, Y511) in the TRPV1 binding pocket. nih.gov

Binding Energy Predictions: While docking scores provide a rapid estimate of binding affinity, more rigorous methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches can provide more accurate predictions of the binding free energy (ΔGbind). nih.gov These calculations are typically performed on snapshots taken from an MD simulation of the ligand-protein complex, allowing for the inclusion of solvent effects and conformational changes. The binding free energy is decomposed into various components (van der Waals, electrostatic, solvation energy) to provide a detailed understanding of the driving forces for binding. nih.gov

| Computational Method | Purpose | Key Outputs | Important TRPV1 Residues nih.gov |

| Molecular Docking | Predicts binding pose and ranks potential ligands. | Binding score (e.g., kcal/mol), ligand pose, key interactions. | Y511, S512, R557, E570 |

| MD Simulations | Assesses stability of the ligand-protein complex. | RMSD, RMSF, dynamic interaction analysis. | T550, Y554 |

| MM-PBSA/GBSA | Calculates a more accurate binding free energy. | ΔGbind, energy component contributions. | - |

These computational predictions are vital for structure-activity relationship (SAR) studies, guiding the design of new derivatives of this compound with improved affinity and selectivity for the TRPV1 receptor. nih.govtandfonline.com

Future Perspectives and Emerging Research Directions for 6 Cyclopropyl 2 Hydroxynicotinonitrile

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 6-Cyclopropyl-2-hydroxynicotinonitrile is not yet described by a standardized, high-yield protocol. Future research will likely focus on developing efficient and environmentally benign synthetic routes. Current strategies for analogous structures often involve multi-step processes that may not be optimal in terms of atom economy or sustainability.

Innovative approaches could involve novel cross-coupling reactions to introduce the cyclopropyl (B3062369) group onto a pre-functionalized pyridine (B92270) ring. For instance, transition-metal catalysis, particularly with palladium or copper, could facilitate the coupling of a cyclopropylboronic acid or a related organometallic reagent with a halogenated 2-hydroxynicotinonitrile (B16790) precursor. The development of catalytic systems that can operate in greener solvents, such as water or bio-derived solvents, and at lower temperatures would represent a significant advance.

Another promising direction is the exploration of C-H activation techniques. This would allow for the direct coupling of a cyclopropyl-containing fragment to the pyridine core, obviating the need for pre-halogenation of the starting material and thereby reducing the number of synthetic steps and the generation of waste.

Below is a table summarizing potential innovative synthetic strategies:

| Synthetic Strategy | Potential Reagents | Advantages | Challenges |

| Cross-Coupling | Cyclopropylboronic acid, Palladium/Copper catalyst | High potential for good yields and functional group tolerance. | Requires pre-functionalization of the pyridine ring; potential for metal contamination in the final product. |

| C-H Activation | Ruthenium/Rhodium catalyst, Cyclopropanating agent | Increased atom economy; fewer synthetic steps. | Regioselectivity can be difficult to control; may require harsh reaction conditions. |

| Ring Formation/Annulation | Cyclopropyl-containing precursors | Can build the core structure with the desired substituents in place. | May require complex starting materials and multiple steps to synthesize the precursors. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The chemical reactivity of this compound is anticipated to be rich and varied due to its multiple functional groups. The 2-hydroxypyridine (B17775) moiety can exist in tautomeric equilibrium with its corresponding 2-pyridone form, which will influence its reactivity. The nitrile group and the cyclopropyl ring also offer sites for a range of chemical transformations.

Future research is expected to delve into the selective modification of this molecule. For example, the hydroxyl group could be a target for O-alkylation or O-acylation to generate a library of ether and ester derivatives. The pyridine nitrogen could undergo N-alkylation or N-oxidation, leading to pyridinium (B92312) salts or N-oxides with potentially altered biological or physical properties.

The nitrile group is a versatile handle for further chemical elaboration. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.

The cyclopropyl ring, while generally stable, can undergo ring-opening reactions under specific conditions, such as with certain transition metals or under acidic conditions, providing a pathway to more complex aliphatic-aromatic hybrid structures.

A summary of potential chemical transformations is provided in the table below:

| Functional Group | Type of Reaction | Potential Products |

| 2-Hydroxypyridine | O-Alkylation/Acylation | Ethers/Esters |

| N-Alkylation/Oxidation | Pyridinium salts/N-oxides | |

| Nitrile | Hydrolysis | Carboxylic acid, Amide |

| Reduction | Primary amine | |

| Cycloaddition | Tetrazoles, Triazines | |

| Cyclopropyl Ring | Ring-opening | Substituted propyl-pyridines |

Potential Applications beyond Medicinal Chemistry in Materials Science or Catalysis

While the primary interest in novel heterocyclic compounds often lies in medicinal chemistry, the structure of this compound suggests potential applications in other fields such as materials science and catalysis.

In materials science, the pyridine nitrogen provides a coordination site for metal ions, suggesting that this molecule could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The rigid and well-defined structure of the molecule could lead to materials with interesting porous or photoluminescent properties. The nitrile group could also be polymerized or incorporated into polymer backbones to create functional materials with unique thermal or electronic characteristics.

In the realm of catalysis, this compound could be explored as a ligand for transition metal catalysts. The electronic properties of the pyridine ring, modulated by the electron-withdrawing nitrile and the electron-donating cyclopropyl and hydroxyl groups, could lead to novel catalytic activities. The steric bulk of the cyclopropyl group could also influence the selectivity of catalytic transformations.

Advanced Mechanistic Characterization of Derivative Interactions with Biological Targets and Pathways

Should derivatives of this compound demonstrate biological activity, a crucial area of future research will be the detailed characterization of their mechanisms of action. Understanding how these molecules interact with biological targets at a molecular level is essential for optimizing their efficacy and selectivity.

Advanced biophysical techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structures of these compounds bound to their target proteins. This would provide invaluable insights into the specific molecular interactions that govern binding affinity and specificity.

Computational methods, including molecular docking and molecular dynamics simulations, will play a key role in predicting binding modes and guiding the design of new analogues with improved properties. Structure-activity relationship (SAR) studies, where the effects of systematic structural modifications on biological activity are assessed, will be fundamental to identifying the key pharmacophoric features of this molecular scaffold.

Furthermore, advanced cell-based assays and chemical biology approaches could be used to elucidate the downstream effects of target engagement and to understand how these compounds modulate cellular pathways.

Q & A

Q. What are the recommended safety protocols for handling 6-Cyclopropyl-2-hydroxynicotinonitrile in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high exposure) and wear full-body protective clothing to minimize inhalation or dermal contact. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention . Store the compound in a cool, dry environment to avoid decomposition, and prevent environmental release into drainage systems .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- Chromatography : HPLC with UV detection for purity assessment.

- Spectroscopy : FT-IR to confirm functional groups (e.g., hydroxyl, nitrile) and NMR (¹H/¹³C) to validate cyclopropane ring integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₉H₈N₂O expected MW: 176.18 g/mol) .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Cyclopropanation : React 2-hydroxynicotinonitrile with cyclopropane derivatives (e.g., via Simmons-Smith reaction) under inert conditions.

- Oxidation/Reduction : Use potassium permanganate in alkaline media for selective oxidation or LiAlH₄ for nitrile reduction, adjusting stoichiometry to avoid over-reduction .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental kinetics (e.g., reaction rates with amines/alcohols) to validate computational predictions. Use software like Gaussian or ORCA for simulations .

Q. What experimental design strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Implement factorial design (e.g., 2³ factorial matrix) to optimize parameters:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Reaction Time | 2 h | 6 h |

| Analyze interactions using ANOVA to identify critical factors affecting yield and purity . |

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Conduct controlled stability studies:

Q. What membrane separation technologies are suitable for purifying this compound from reaction byproducts?

- Methodological Answer : Use nanofiltration (NF) membranes with a molecular weight cutoff (MWCO) of 200–300 Da to retain larger impurities. Optimize solvent resistance (e.g., acetone tolerance) and transmembrane pressure (3–5 bar) to enhance flux. Validate purity via HPLC .

Theoretical and Methodological Integration

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.